N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine
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Overview
Description
N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine is a compound that features a thiazole ring, a furan ring, and a methylamine group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The furan ring is a five-membered aromatic ring with one oxygen atom, which is often found in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a thiazole intermediate.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine can be compared with other thiazole and furan derivatives:
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-8-7-14-9(11-8)6-12(2)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
YVWAHKNCNARRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN(C)C2=CC=CO2 |
Origin of Product |
United States |
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